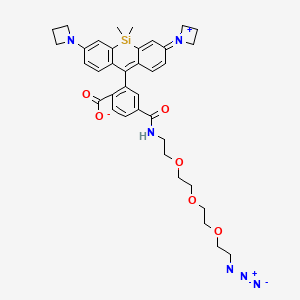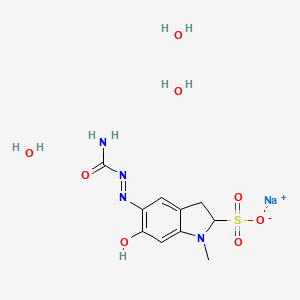
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)-2-propyl-3-pyridin-3-ylpyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GPI-1046 is a small molecule belonging to the class of organic compounds known as N-acyl-alpha amino acids. It is an immunophilin ligand that has shown potential in neuroprotection and other therapeutic applications. The compound has a molecular formula of C20H28N2O4 and a molecular weight of 360.45 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
GPI-1046 can be synthesized through a series of chemical reactions involving the acylation of an alpha amino acid. The specific synthetic route and reaction conditions are not widely published, but it involves the use of common organic synthesis techniques such as esterification and amide bond formation .
Industrial Production Methods
it is likely that the compound is produced using standard pharmaceutical manufacturing processes, which include large-scale organic synthesis, purification, and quality control measures to ensure high purity and consistency .
化学反应分析
Types of Reactions
GPI-1046 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert GPI-1046 into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of GPI-1046 .
科学研究应用
Neuroprotection: It has shown neuroprotective effects in models of neurodegenerative diseases, such as Parkinson’s disease and HIV-associated neurocognitive disorders.
Antiretroviral Effects: The compound has demonstrated inhibition of HIV replication and protection against HIV-induced neurotoxicity.
Kidney Protection: GPI-1046 has been found to protect against chronic kidney injury by inducing the expression of protective genes.
Cardiac and Liver Protection: It also shows potential in protecting against cardiac and liver injuries through similar mechanisms.
作用机制
GPI-1046 exerts its effects primarily through its interaction with immunophilin FKBP12. This interaction leads to the modulation of various signaling pathways, including the induction of hypoxia-inducible transcription factor ARNT and subsequent activation of bone morphogenetic protein (BMP) signaling . The compound also inhibits oxidative stress pathways and protects neurons from HIV-induced neurotoxicity .
相似化合物的比较
GPI-1046 is similar to other immunophilin ligands such as FK506 (Tacrolimus) and Cyclosporin A. it is unique in that it does not have immunosuppressive effects, making it a safer option for long-term use in neuroprotective and other therapeutic applications . Other similar compounds include:
FK506 (Tacrolimus): An immunosuppressive drug with neuroprotective properties.
Cyclosporin A: Another immunosuppressive agent with potential neuroprotective effects.
GPI-1046 stands out due to its non-immunosuppressive nature and its ability to cross the blood-brain barrier, making it particularly useful for treating central nervous system disorders .
属性
分子式 |
C20H27N2O4- |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)-2-propyl-3-pyridin-3-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-5-10-20(18(25)26)15(14-8-7-11-21-13-14)9-12-22(20)17(24)16(23)19(3,4)6-2/h7-8,11,13,15H,5-6,9-10,12H2,1-4H3,(H,25,26)/p-1/t15?,20-/m0/s1 |
InChI 键 |
WIXNWEQFQIIUJH-MBABXSBOSA-M |
手性 SMILES |
CCC[C@]1(C(CCN1C(=O)C(=O)C(C)(C)CC)C2=CN=CC=C2)C(=O)[O-] |
规范 SMILES |
CCCC1(C(CCN1C(=O)C(=O)C(C)(C)CC)C2=CN=CC=C2)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide](/img/structure/B11935064.png)

![1-[2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B11935072.png)


![N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide](/img/structure/B11935089.png)

![5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B11935104.png)
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid](/img/structure/B11935112.png)

![butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B11935122.png)
![4-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one](/img/structure/B11935124.png)
![[13-Hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B11935136.png)
![Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,22-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride](/img/structure/B11935141.png)
